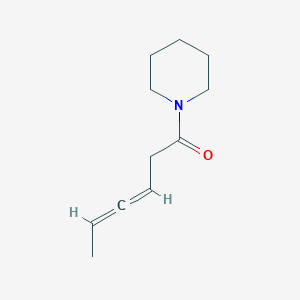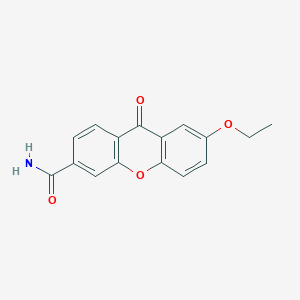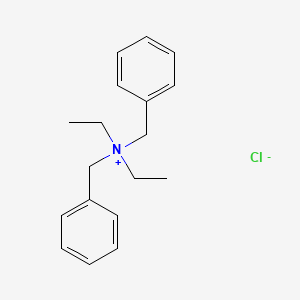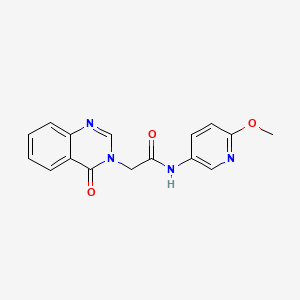
1-(Piperidin-1-yl)hexa-3,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-1-yl)hexa-3,4-dien-1-one is an organic compound that features a piperidine ring attached to a hexa-3,4-dien-1-one moiety. This compound is of interest due to its unique structure, which includes both a piperidine ring and a conjugated diene system. These structural features make it a valuable subject for research in various fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-1-yl)hexa-3,4-dien-1-one typically involves the reaction of piperidine with a suitable precursor that contains the hexa-3,4-dien-1-one moiety. One common method involves the use of a palladium-catalyzed coupling reaction, where piperidine is reacted with a halogenated hexa-3,4-dien-1-one under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(Piperidin-1-yl)hexa-3,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the conjugated diene system into a more saturated form.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the piperidine ring.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(Piperidin-1-yl)hexa-3,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Piperidin-1-yl)hexa-3,4-dien-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their function. The conjugated diene system may also play a role in its biological activity by participating in electron transfer reactions and forming reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
1-(Piperidin-1-yl)deca-2,4-dien-1-one: Similar structure but with a longer carbon chain.
1-(Piperidin-1-yl)hexadeca-2,4-dien-1-one: Similar structure with an even longer carbon chain.
1-(Piperidin-1-yl)octadeca-2,4-dien-1-one: Another similar compound with a long carbon chain.
Uniqueness
1-(Piperidin-1-yl)hexa-3,4-dien-1-one is unique due to its specific carbon chain length and the presence of a conjugated diene system, which imparts distinct chemical and biological properties compared to its longer-chain analogs.
Propiedades
Número CAS |
88855-26-9 |
|---|---|
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
InChI |
InChI=1S/C11H17NO/c1-2-3-5-8-11(13)12-9-6-4-7-10-12/h2,5H,4,6-10H2,1H3 |
Clave InChI |
XKFPJGZQKSJDFN-UHFFFAOYSA-N |
SMILES canónico |
CC=C=CCC(=O)N1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2-Phenylpropyl)tellanyl]benzene](/img/structure/B14146730.png)


![Hexahydrooxireno[f][2]benzofuran-3,5-dione](/img/structure/B14146745.png)
![N'-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14146751.png)
![2-[(12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid](/img/structure/B14146752.png)
![N-[2-Methyl-5-(3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B14146753.png)

![(4E)-5-methyl-2-(4-nitrophenyl)-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14146762.png)
![Hexahydrooxireno[f][2]benzofuran-3,5-dione](/img/structure/B14146766.png)
